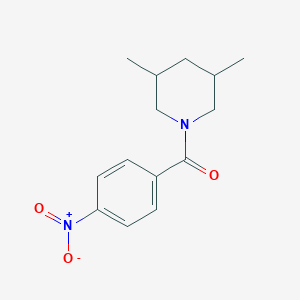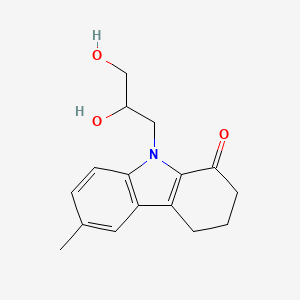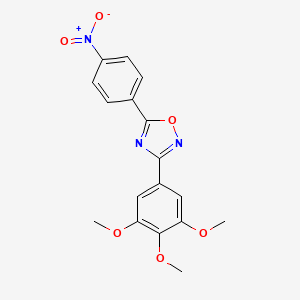![molecular formula C16H16Cl2N2O3 B4965914 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is commonly referred to as AZD by researchers. The compound has a complex structure and its synthesis requires specialized knowledge and equipment. In
Mécanisme D'action
The mechanism of action of AZD is complex and involves several pathways. It primarily targets the mitotic spindle, which is essential for cell division. AZD binds to a protein called tubulin, which is a component of the mitotic spindle. This prevents the spindle from functioning properly, leading to cell cycle arrest and eventually cell death. AZD also induces apoptosis in cancer cells by activating certain enzymes that are involved in the process.
Biochemical and Physiological Effects
AZD has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function in animal models of Alzheimer's disease. AZD has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD is its potential as a new cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. AZD also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease. However, there are limitations to its use in lab experiments. The synthesis of AZD is complex and requires specialized knowledge and equipment. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of AZD. One area of research is the development of new cancer therapies based on AZD. Researchers are also studying the potential use of AZD in the treatment of other diseases, such as inflammatory disorders. Another area of research is the optimization of the synthesis method for AZD, which could make it more accessible for researchers. Finally, researchers are studying the mechanism of action of AZD in more detail to better understand its potential applications.
Méthodes De Synthèse
The synthesis of AZD involves several steps. First, 2-amino-5,6-dichloro-1H-isoindole-1,3(2H)-dione is reacted with 1-bromohexane to form 2-(1-bromohexylamino)-5,6-dichloro-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with sodium hydride and 2-oxoethyl bromide to form 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione. The final product is purified using column chromatography.
Applications De Recherche Scientifique
AZD has potential applications in several areas of scientific research. One of the most promising areas is cancer research. AZD has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting the mitotic spindle, which is essential for cell division. AZD has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
AZD has also been studied for its potential use in the treatment of neurological disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the production of beta-amyloid, a protein that is associated with Alzheimer's disease. AZD has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-5,6-dichloroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-12-7-10-11(8-13(12)18)16(23)20(15(10)22)9-14(21)19-5-3-1-2-4-6-19/h7-8H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDDJPOOWULGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)


![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)